

Structural Analysis of 4-Methylbiphenyl-3-ylboronic Acid: A Technical Overview

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Compound of Interest

Compound Name: 4-Methylbiphenyl-3-ylboronic acid

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Abstract

4-Methylbiphenyl-3-ylboronic acid is a biphenyl derivative containing a boronic acid functional group at the meta-position of one of the phenyl rings and a methyl group at the para-position of the same ring. This compound is of interest to researchers in medicinal chemistry and materials science due to the versatile reactivity of the boronic acid moiety, particularly in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures. This technical guide provides an overview of the structural aspects of **4-Methylbiphenyl-3-ylboronic acid**, including its chemical properties and a general methodology for its synthesis and characterization. Due to the limited availability of specific experimental data for this particular isomer in public databases, this guide also presents data for closely related analogs to provide a predictive structural analysis.

Chemical and Physical Properties

The fundamental properties of **4-Methylbiphenyl-3-ylboronic acid** are summarized in the table below. These are calculated or predicted values in the absence of comprehensive experimental data.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₃ BO ₂	-
Molecular Weight	212.05 g/mol	-
CAS Number	1438810-09-3	[1]
Appearance	Predicted: White to off-white solid	-
Solubility	Predicted: Soluble in organic solvents like methanol, DMSO, and THF; sparingly soluble in water	-

Synthesis and Characterization

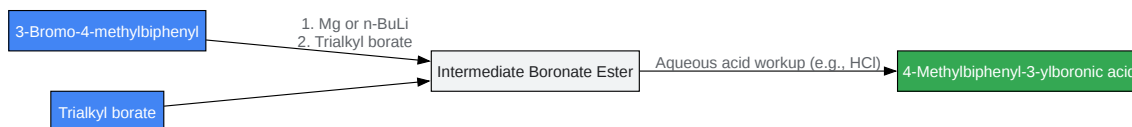
While a specific, detailed experimental protocol for the synthesis of **4-Methylbiphenyl-3-ylboronic acid** is not readily available in the reviewed literature, a general and widely applicable method for the synthesis of arylboronic acids involves the reaction of an organometallic intermediate with a trialkyl borate followed by acidic hydrolysis.[2] The logical synthetic pathway is outlined below.

General Synthetic Protocol

The synthesis of **4-Methylbiphenyl-3-ylboronic acid** can be conceptually approached via a Grignard or organolithium reaction starting from a suitably substituted biphenyl precursor.

Reaction Scheme:

General synthetic workflow for arylboronic acids.



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Caption: General synthetic workflow for arylboronic acids.

Methodology:

- **Formation of the Organometallic Reagent:** 3-Bromo-4-methylbiphenyl is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent. Alternatively, an organolithium reagent can be formed by reacting 3-bromo-4-methylbiphenyl with an alkyllithium reagent (e.g., n-butyllithium) at low temperatures.
- **Borylation:** The freshly prepared organometallic reagent is then added to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in an anhydrous solvent at low temperature (typically -78 °C).
- **Hydrolysis:** The resulting boronate ester intermediate is hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid) to yield the final product, **4-Methylbiphenyl-3-ylboronic acid**.
- **Purification:** The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Predicted Spectroscopic Data

In the absence of specific experimental spectra for **4-Methylbiphenyl-3-ylboronic acid**, the following table provides predicted key spectroscopic features based on data from analogous compounds.

Technique	Predicted Key Features
¹ H NMR	Aromatic protons (multiplets, δ 7.0-8.0 ppm), Methyl protons (singlet, $\sim\delta$ 2.4 ppm), Boronic acid protons (broad singlet, variable chemical shift)
¹³ C NMR	Aromatic carbons (δ 120-145 ppm), Methyl carbon ($\sim\delta$ 21 ppm), Carbon attached to boron (broad signal)
IR (Infrared)	O-H stretch (broad, \sim 3300 cm^{-1}), C-H stretch (aromatic, \sim 3030 cm^{-1}), C=C stretch (aromatic, \sim 1600, 1480 cm^{-1}), B-O stretch (\sim 1350 cm^{-1})
Mass Spec (MS)	Molecular ion peak (M^+) corresponding to the molecular weight (212.05 m/z) and characteristic fragmentation pattern of biphenyl compounds.

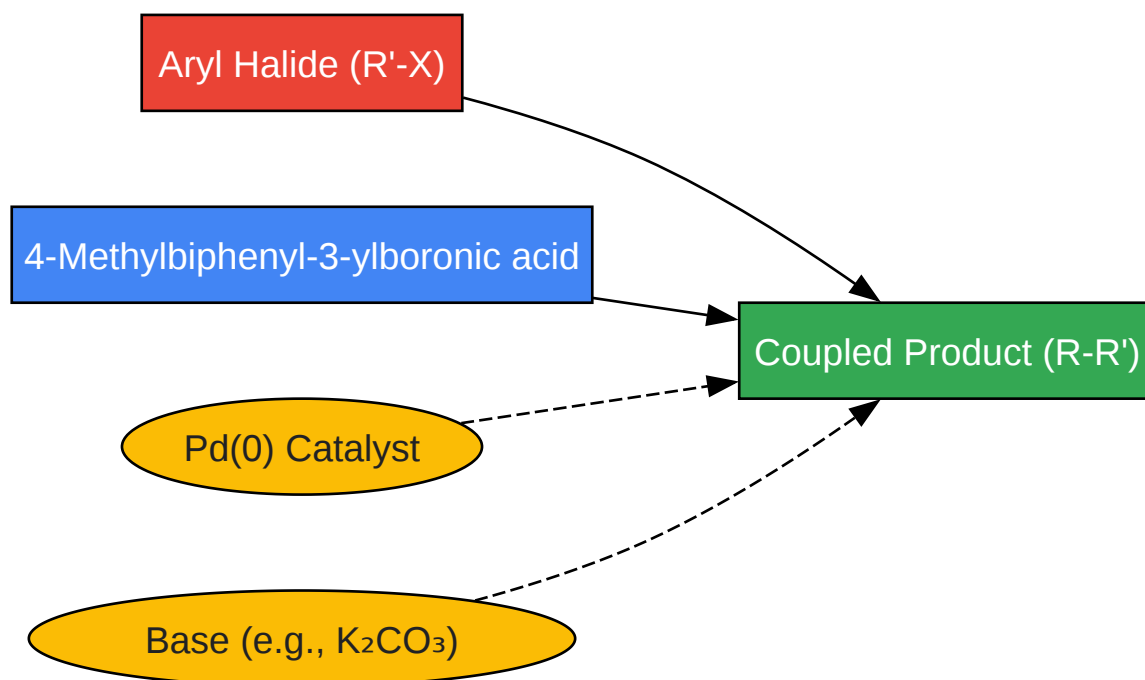
Structural Considerations and Reactivity

The key structural features of **4-Methylbiphenyl-3-ylboronic acid** are the two phenyl rings, which are not expected to be coplanar due to steric hindrance, and the boronic acid group. The boronic acid moiety is a versatile functional group with several important chemical properties and applications.

Suzuki-Miyaura Cross-Coupling

The primary application of arylboronic acids in drug development and materials science is their use in the Suzuki-Miyaura cross-coupling reaction.^[2] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate.

Suzuki-Miyaura cross-coupling reaction.



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